molecular formula C14H15N3O3S B3733766 C14H15N3O3S

C14H15N3O3S

Cat. No.: B3733766
M. Wt: 305.35 g/mol
InChI Key: IPPJESOUQMTTPN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves several steps. One common method includes the reaction of 1-phenylethylideneamine with methyl 4-formyl-1,3-thiazole-2-carboxylate under specific conditions to form the desired product . The reaction typically requires a solvent such as toluene and a catalyst like Ru/Al2O3 . The optimal conditions for this reaction include a temperature of 140°C and an oxygen flow rate of 10 ml/min .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis in a packed-bed reactor. This method allows for efficient production with high yields. The use of response surface methodology (RSM) can optimize reaction parameters, ensuring maximum efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect norepinephrine and dopamine pathways .

Comparison with Similar Compounds

Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-4-3-5-11(18)6-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPJESOUQMTTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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